D-4-aminophenylglycine
Overview
Description
®-2-Amino-2-(4-aminophenyl)acetic acid is an organic compound that features both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-aminophenyl)acetic acid typically involves the reaction of 4-nitrophenylacetic acid with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction step.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(4-aminophenyl)acetic acid may involve more scalable methods such as catalytic hydrogenation in a continuous flow reactor. This method ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-aminophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(4-aminophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural properties make it a useful probe in biochemical assays.
Medicine
In medicine, ®-2-Amino-2-(4-aminophenyl)acetic acid is investigated for its potential therapeutic applications, including its role as a precursor for drug development. It is also studied for its effects on cellular pathways and its potential as a diagnostic tool.
Industry
In industrial applications, this compound is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-aminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)thioacetic acid
- 4-Aminophenylacetic acid
- Phenylacetic acid
Uniqueness
®-2-Amino-2-(4-aminophenyl)acetic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s biological activity and its interactions with other molecules, making it distinct from similar compounds.
Conclusion
®-2-Amino-2-(4-aminophenyl)acetic acid is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique structural properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
(2R)-2-amino-2-(4-aminophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASNXLDNAKYSG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529852 | |
Record name | (2R)-Amino(4-aminophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35619-39-7 | |
Record name | (2R)-Amino(4-aminophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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